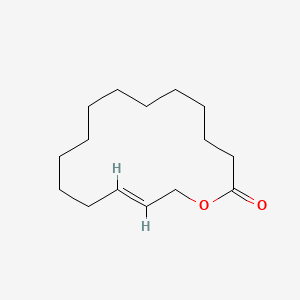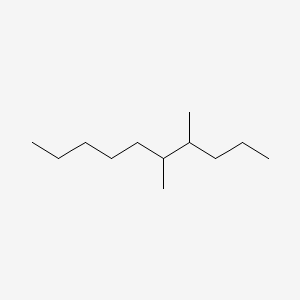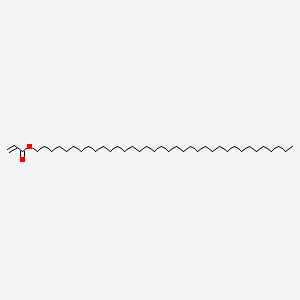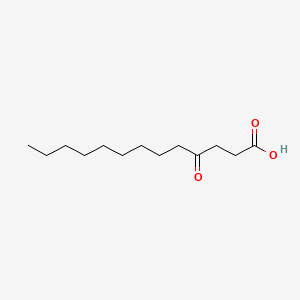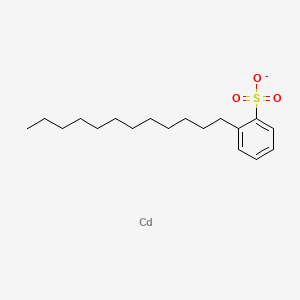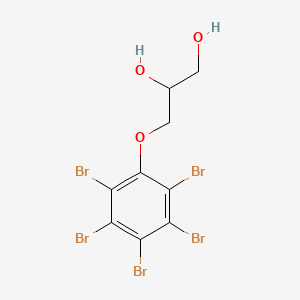![molecular formula C18H33Ca2N4O8+ B12653968 Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid CAS No. 84136-42-5](/img/structure/B12653968.png)
Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicalcium;carboxymethyl-diméthyl-[3-[(2-oxoacétyl)amino]propyl]azanium;hydrure;acide 2-méthyl-2-[3-[(2-oxoacétyl)amino]propylamino]propanoïque est un composé organique complexe avec une large gamme d'applications dans divers domaines scientifiques. Ce composé est connu pour sa structure chimique unique et ses propriétés, ce qui en fait un sujet d'intérêt dans la recherche académique et industrielle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du dicalcium;carboxymethyl-diméthyl-[3-[(2-oxoacétyl)amino]propyl]azanium;hydrure;acide 2-méthyl-2-[3-[(2-oxoacétyl)amino]propylamino]propanoïque implique plusieurs étapes, y compris la formation de composés intermédiaires. Les conditions de réaction nécessitent généralement des températures contrôlées, des niveaux de pH spécifiques et l'utilisation de catalyseurs pour faciliter les réactions. Les voies de synthèse détaillées sont souvent exclusives et varient en fonction de la pureté et du rendement souhaités du produit final .
Méthodes de production industrielle
La production industrielle de ce composé implique des processus chimiques à grande échelle qui sont optimisés pour l'efficacité et la rentabilité. Ces méthodes comprennent souvent des réacteurs à écoulement continu, des systèmes de contrôle automatisés et des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Dicalcium;carboxymethyl-diméthyl-[3-[(2-oxoacétyl)amino]propyl]azanium;hydrure;acide 2-méthyl-2-[3-[(2-oxoacétyl)amino]propylamino]propanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont essentielles pour déterminer le résultat de la réaction .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés carboxylés, tandis que la réduction peut produire divers dérivés d'amine .
Applications de recherche scientifique
Dicalcium;carboxymethyl-diméthyl-[3-[(2-oxoacétyl)amino]propyl]azanium;hydrure;acide 2-méthyl-2-[3-[(2-oxoacétyl)amino]propylamino]propanoïque a de nombreuses applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et en catalyse.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquête sur son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut se lier aux enzymes, aux récepteurs ou à d'autres biomolécules, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de carboxymethyl-diméthyle et des composés d'azanium apparentés. Ces composés présentent des similitudes structurelles, mais peuvent différer par leurs propriétés chimiques et leurs applications .
Unicité
Ce qui distingue le dicalcium;carboxymethyl-diméthyl-[3-[(2-oxoacétyl)amino]propyl]azanium;hydrure;acide 2-méthyl-2-[3-[(2-oxoacétyl)amino]propylamino]propanoïque, c'est sa combinaison unique de groupes fonctionnels et sa capacité à participer à un large éventail de réactions chimiques. Cette polyvalence en fait un composé précieux dans diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
84136-42-5 |
|---|---|
Formule moléculaire |
C18H33Ca2N4O8+ |
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid |
InChI |
InChI=1S/C9H16N2O4.C9H15N2O4.2Ca.2H/c1-11(2,6-9(14)15)5-3-4-10-8(13)7-12;1-9(2,8(14)15)11-5-3-4-10-7(13)6-12;;;;/h3-6H2,1-2H3,(H,10,13)(H,14,15);11H,3-5H2,1-2H3,(H,10,13)(H,14,15);;;;/q;-1;2*+2;2*-1 |
Clé InChI |
ODJQOMQOMJSKFY-UHFFFAOYSA-N |
SMILES canonique |
[H-].[H-].CC(C)(C(=O)O)NCCCNC(=O)[C-]=O.C[N+](C)(CCCNC(=O)[C-]=O)CC(=O)O.[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


